![molecular formula C9H5Cl2N3O2 B3037174 3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid CAS No. 458543-79-8](/img/structure/B3037174.png)
3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid” is a chemical compound that is part of a larger class of compounds known as pyrrolidines . Pyrrolidines are nitrogen-containing heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. For instance, one method involves the use of oxalyl chloride and DMF added to a solution of 3-halo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in CH2Cl2 . The mixture is then stirred at room temperature for several hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to a variety of products. For example, all 3-chloro-1-aryl pyrrolidine-2,5-diones, except for a specific compound, were able to inhibit hCA I and hCA II with higher or comparable activity than the reference hCA inhibitor acetazolamide (AZA) .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , serve as essential building blocks in drug development. Their six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules . Researchers explore the synthesis of substituted piperidines to create novel drugs. The piperidine moiety appears in more than twenty classes of pharmaceuticals, demonstrating its significance in medicinal chemistry.
Carbonic Anhydrase Inhibition
Pyrrolidine-2,5-dione, a related scaffold, has been evaluated for its inhibitory activity against human carbonic anhydrase (CA) isoenzymes. These enzymes play crucial roles in various diseases, such as retinal disorders. The compound’s 3-chloropyridin-2-yl substituent could potentially enhance its CA inhibitory properties .
Nematocidal Activity
In a different context, researchers have investigated the nematocidal activity of a compound closely related to our target. Specifically, (S)-1-(3-chloropyridin-2-yl)-N-(1-hydroxypropan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exhibited promising effects against nematodes .
Mechanism of Action
Target of Action
Related compounds have been studied as potential inhibitors of calcium channels . Calcium channels are transmembrane proteins that allow Ca2+ influx to occur when the open configuration is produced during a depolarization signal .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, such as calcium channels, leading to changes in the cellular environment .
Biochemical Pathways
The modulation of voltage-gated calcium channels, which are involved in numerous cellular processes, could potentially affect a variety of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit moderate insecticidal activities . It’s worth noting that these effects can vary depending on the specific targets and pathways involved.
properties
IUPAC Name |
5-chloro-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-12-8(5)14-6(9(15)16)4-7(11)13-14/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAATYOECWZFCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174452 | |
Record name | 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401174452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
458543-79-8 | |
Record name | 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458543-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401174452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.